molecular formula C11H11N3O3 B1625571 2-(4-(Acetylamino)-3-nitrophenyl)propionitrile CAS No. 57555-89-2

2-(4-(Acetylamino)-3-nitrophenyl)propionitrile

Cat. No.: B1625571
CAS No.: 57555-89-2
M. Wt: 233.22 g/mol
InChI Key: BARXMUDXRCAMLP-UHFFFAOYSA-N
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Description

2-(4-(Acetylamino)-3-nitrophenyl)propionitrile is an organic compound characterized by the presence of an acetylamino group, a nitro group, and a propionitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases to facilitate the nitration and subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of heterogeneous catalysts can also enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Acetylamino)-3-nitrophenyl)propionitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and reducing agents such as hydrogen gas in the presence of a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(4-(Acetylamino)-3-nitrophenyl)propionitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Acetylamino)-3-nitrophenyl)propionitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Biphenyl)propionitrile
  • 2-Phenylpropionitrile
  • 2-(2-Naphthyl)propionitrile

Comparison

Compared to similar compounds, 2-(4-(Acetylamino)-3-nitrophenyl)propionitrile is unique due to the presence of both an acetylamino group and a nitro group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

N-[4-(1-cyanoethyl)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7(6-12)9-3-4-10(13-8(2)15)11(5-9)14(16)17/h3-5,7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARXMUDXRCAMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481342
Record name N-[4-(1-Cyanoethyl)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57555-89-2
Record name N-[4-(1-Cyanoethyl)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the flask of N-[4-(Cyano-methyl-methyl)-phenyl]-acetamide (12.9 g, 68.5 mmol) was added Ac2O (35 mL) at 5° C. The mixture was stirred and added HNO3 (7.45 g, 70.9 mmol) at 0° C. This reaction was very exothermic. The mixture was stirred for 1 hr at 0° C. and additionally stirred for 3 hrs at room temperature. The mixture was diluted with H2O and extracted with EtOAc. The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes (1:2) as eluant.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
7.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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